DY131 was developed through a collaborative effort between various research institutions focusing on drug discovery and development. The synthesis and characterization of DY131 have been documented in several scientific publications, highlighting its potential as a therapeutic agent.
DY131 is classified as a small molecule compound. It falls under the category of neuroprotective agents, which are compounds designed to protect neuronal cells from damage or degeneration. Its specific classification within medicinal chemistry relates to its role in modulating biological pathways associated with neurodegenerative conditions.
The synthesis of DY131 has been achieved through various chemical methodologies, primarily involving multi-step organic reactions. The process typically includes:
The detailed synthetic route involves:
Each step is carefully optimized to maximize yield and minimize by-products, ensuring that the final product is suitable for biological testing.
DY131 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The molecular formula of DY131 is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity.
DY131 participates in several chemical reactions relevant to its synthesis and potential modifications:
The reactions are typically carried out under controlled conditions, including temperature and pH adjustments, to ensure optimal yields and selectivity.
The mechanism of action of DY131 involves its interaction with specific biological targets within neuronal cells. It is believed to exert neuroprotective effects by:
In vitro studies have demonstrated that DY131 can significantly reduce neuronal cell death in models of neurodegeneration, indicating its potential efficacy as a therapeutic agent.
DY131 exhibits the following physical properties:
Chemically, DY131 is stable under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for further derivatization to enhance therapeutic efficacy.
DY131 has several potential applications in scientific research:
DY131 (chemical name: N-(4-(Diethylaminobenzylidenyl)-N′-(4-hydroxybenzoyl)-hydrazine), also known as GSK9089, is a synthetic organic compound with the molecular formula C₁₈H₂₁N₃O₂ and a molecular weight of 311.38 g/mol. Its systematic IUPAC name is N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, reflecting its distinctive hydrazone-based architecture [5] [9]. The compound exhibits an E-configuration around the central imine bond (C=N), a critical feature for its biological activity, as confirmed by NMR spectroscopy [4] [9].
DY131 presents as a light yellow to green-yellow solid at room temperature, with a melting point of 234–236°C [9]. Computational analyses reveal moderate lipophilicity (XLogP = 4.64) and a topological polar surface area (TPSA) of 64.93 Ų, suggesting moderate membrane permeability [5]. It adheres to Lipinski’s rule of five (zero violations), supporting its drug-like potential [5]. Hydrogen-bonding capacity includes two donor sites (hydrazine N-H and phenolic O-H) and four acceptor sites (carbonyl O, phenolic O, and two imine N atoms) [5] [9].
Table 1: Physicochemical Properties of DY131
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₈H₂₁N₃O₂ | High-resolution MS |
Molecular Weight | 311.38 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 2 | Computational analysis |
Hydrogen Bond Acceptors | 4 | Computational analysis |
Melting Point | 234–236°C | Differential scanning calorimetry |
XLogP | 4.64 | Chromatographic determination |
Topological Polar Surface Area | 64.93 Ų | Computational modeling |
DY131 exhibits pH-dependent solubility and marked sensitivity to solvent polarity. It demonstrates high solubility in DMSO (50 mg/mL, 160.58 mM), moderate solubility in ethanol (8–10 mg/mL with warming), and negligible solubility in aqueous buffers or nonpolar solvents [7] [9] [10]. For in vitro assays, stock solutions are typically prepared in DMSO at 10–50 mM concentrations and diluted into cell culture media, keeping final DMSO concentrations ≤0.5% (v/v) to avoid cytotoxicity [7] [8].
Stability studies indicate that solid-state DY131 remains intact for ≥2 years when stored desiccated at –20°C [4]. In solution, however, stability is highly solvent- and temperature-dependent:
Degradation pathways include hydrolysis of the hydrazone bond in aqueous media and photo-oxidation of the diethylaniline moiety. Consequently, solutions should be shielded from light and prepared immediately before use [4] [9].
Table 2: Solubility and Stability Profiles of DY131
Solvent/Matrix | Solubility | Storage Stability | Key Considerations |
---|---|---|---|
Anhydrous DMSO | 50 mg/mL (160.58 mM) | 2 years (–80°C); 1 month (–20°C) | Primary stock solvent; hygroscopic |
Ethanol | 8 mg/mL (25.7 mM) | 1 month (–20°C) | Requires warming for dissolution |
PBS (pH 7.4) | <0.1 mg/mL | Hours (precipitation risk) | Not recommended for dilutions |
Cell culture media | Variable | ≤24 hours (4°C) | Final [DMSO] ≤0.5% |
Table 3: Stability of DY131 Under Storage Conditions
Storage Condition | Expected Stability Duration | Recommendations |
---|---|---|
Powder, –20°C, desiccated | ≥2 years | Primary long-term storage |
10 mM DMSO stock, –80°C | 2 years | For infrequently used stocks |
10 mM DMSO stock, –20°C | 1 month | For working solutions |
5 mg/mL ethanol, –20°C | 1 month | Light-sensitive; use amber vials |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7